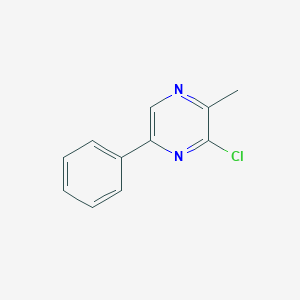
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine is an organic compound that belongs to the class of imines It features a carbazole moiety linked to a chlorophenyl group through a methanimine bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine typically involves the condensation of 9H-carbazole-3-carbaldehyde with 3-chloroaniline under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction temperature is usually maintained between 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include proteins involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
(E)-N-(9H-Carbazol-3-yl)-1-(4-chlorophenyl)methanimine: Similar structure with the chlorine atom in the para position.
(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine: Similar structure with the chlorine atom in the ortho position.
(E)-N-(9H-Carbazol-3-yl)-1-(3-bromophenyl)methanimine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine is unique due to the specific positioning of the chlorine atom in the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its ortho and para counterparts.
特性
CAS番号 |
72149-09-8 |
|---|---|
分子式 |
C19H13ClN2 |
分子量 |
304.8 g/mol |
IUPAC名 |
N-(9H-carbazol-3-yl)-1-(3-chlorophenyl)methanimine |
InChI |
InChI=1S/C19H13ClN2/c20-14-5-3-4-13(10-14)12-21-15-8-9-19-17(11-15)16-6-1-2-7-18(16)22-19/h1-12,22H |
InChIキー |
UCSVXKSERAZGFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




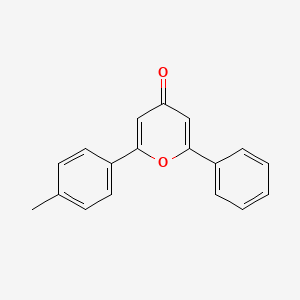
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
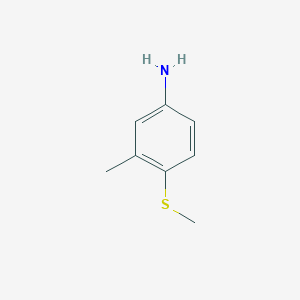
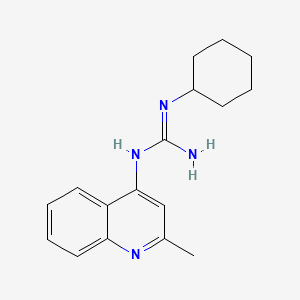

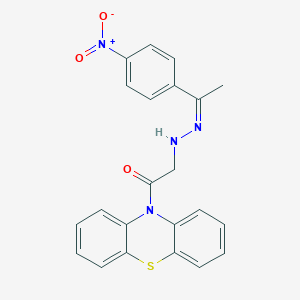
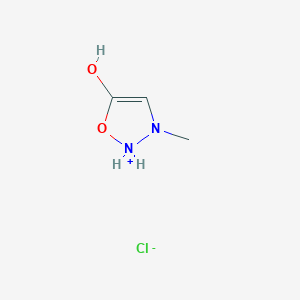
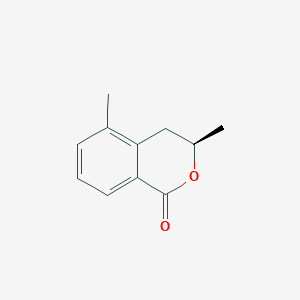
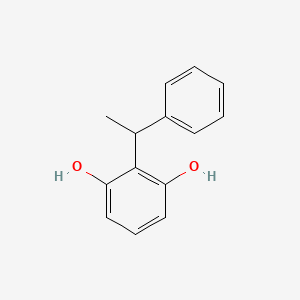
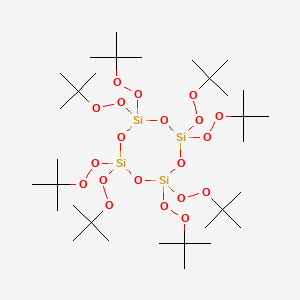
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
